![molecular formula C21H26N2O5S B8187284 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate](/img/structure/B8187284.png)
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is a chemical compound with the molecular formula C21H26N2O5S and a molecular weight of 418.51 g/mol . It is a light yellow solid and is known for its unique spirocyclic structure, which includes a diaza-spiro[3.4]octane core. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate typically involves the following steps:
Formation of the diaza-spiro[3.4]octane core: This is achieved through a cyclization reaction involving appropriate precursors such as diamines and cyclic ketones.
Introduction of the carbobenzoxy (Cbz) protecting group: The Cbz group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually done using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The Cbz protecting group can be removed through hydrogenation or other reduction methods to yield the free amine.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the tosylate group.
Reduction: Free amine derivatives.
Oxidation: Oxidized derivatives such as N-oxides.
Wissenschaftliche Forschungsanwendungen
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is primarily related to its ability to interact with various molecular targets through its diaza-spiro[3.4]octane core. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing molecular pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-diaza-spiro[3.4]octane: Lacks the Cbz and tosylate groups, making it less versatile in synthetic applications.
6-Cbz-2,6-diaza-spiro[3.4]octane: Similar structure but without the tosylate group, which limits its reactivity in substitution reactions.
2,6-diaza-spiro[3.4]octane-6-carboxylate: Contains a carboxylate group instead of the tosylate group, leading to different reactivity and applications.
Uniqueness
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is unique due to its combination of the diaza-spiro[3.4]octane core, Cbz protecting group, and tosylate group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C7H8O3S/c17-13(18-8-12-4-2-1-3-5-12)16-7-6-14(11-16)9-15-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,15H,6-11H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGQRIPVHFWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC12CNC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





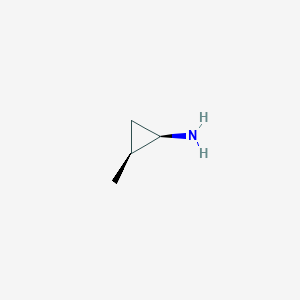
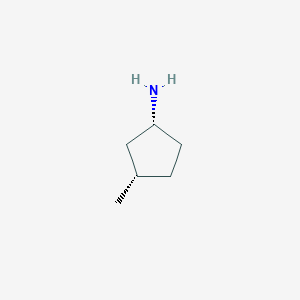
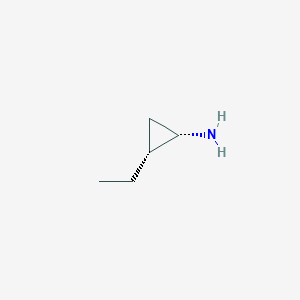
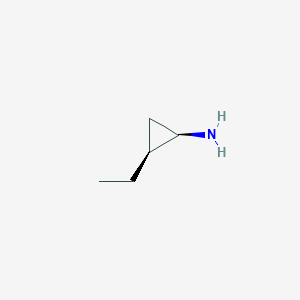
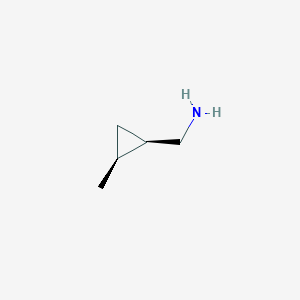
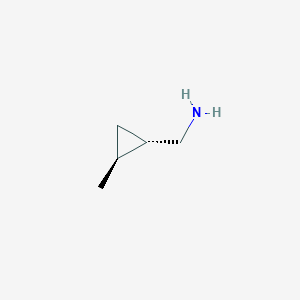
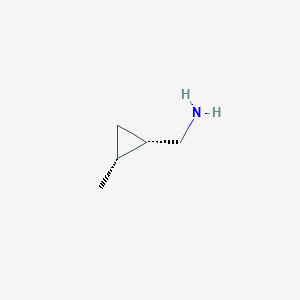

![2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)
